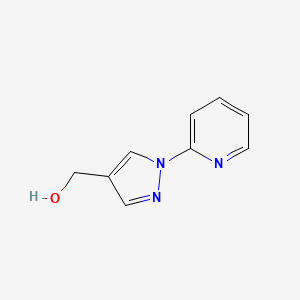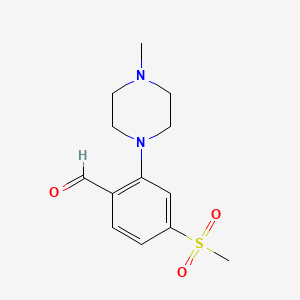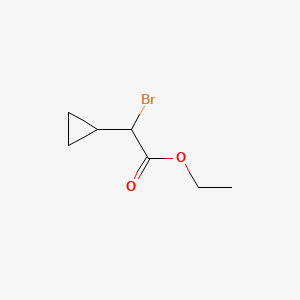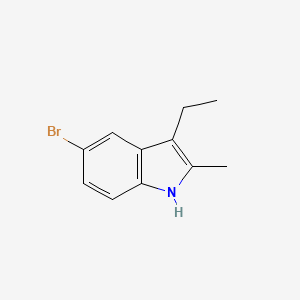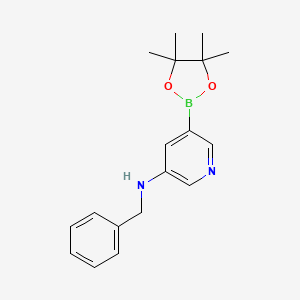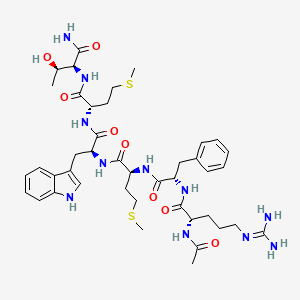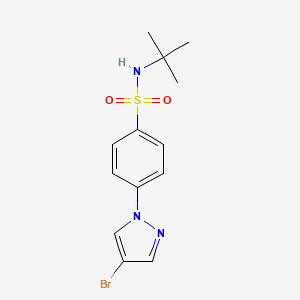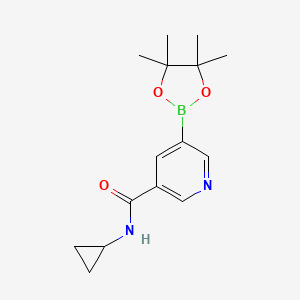![molecular formula C7H4BrN3 B599132 6-溴吡啶并[2,3-b]吡嗪 CAS No. 1204298-53-2](/img/structure/B599132.png)
6-溴吡啶并[2,3-b]吡嗪
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Bromopyrido[2,3-B]pyrazine is a heterocyclic compound that contains both pyridine and pyrazine rings It is characterized by the presence of a bromine atom at the 6th position of the pyrido[2,3-B]pyrazine structure
科学研究应用
6-Bromopyrido[2,3-B]pyrazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as an intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of kinase inhibitors and other targeted therapies.
Industry: It is used in the development of novel materials with specific electronic or optical properties, such as organic semiconductors and light-emitting diodes (LEDs).
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromopyrido[2,3-B]pyrazine typically involves the bromination of pyrido[2,3-B]pyrazine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out under reflux conditions to ensure complete bromination.
Industrial Production Methods: Industrial production of 6-Bromopyrido[2,3-B]pyrazine may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Types of Reactions:
Substitution Reactions: 6-Bromopyrido[2,3-B]pyrazine can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura and Sonogashira couplings, where the bromine atom is replaced by various aryl or alkynyl groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and alkoxide ions. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Coupling Reactions: Palladium catalysts, such as palladium acetate or palladium on carbon, are commonly used along with bases like potassium carbonate or cesium carbonate. The reactions are often performed in solvents like tetrahydrofuran (THF) or toluene under an inert atmosphere.
Major Products: The major products formed from these reactions depend on the nucleophile or coupling partner used. For example, nucleophilic substitution with an amine would yield an aminopyrido[2,3-B]pyrazine derivative, while a Suzuki-Miyaura coupling with phenylboronic acid would produce a phenylpyrido[2,3-B]pyrazine derivative.
作用机制
The mechanism of action of 6-Bromopyrido[2,3-B]pyrazine varies depending on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of certain pathways. For example, it may inhibit kinase activity by binding to the ATP-binding site, thereby blocking signal transduction pathways involved in cell proliferation and survival.
相似化合物的比较
Pyrido[2,3-B]pyrazine: The parent compound without the bromine substitution.
6-Chloropyrido[2,3-B]pyrazine: Similar structure with a chlorine atom instead of bromine.
6-Fluoropyrido[2,3-B]pyrazine: Similar structure with a fluorine atom instead of bromine.
Uniqueness: 6-Bromopyrido[2,3-B]pyrazine is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions with other molecules. The bromine atom can act as a leaving group in substitution reactions, making the compound a versatile intermediate in organic synthesis. Additionally, the bromine atom can enhance the compound’s biological activity by increasing its lipophilicity and ability to interact with hydrophobic pockets in proteins.
属性
IUPAC Name |
6-bromopyrido[2,3-b]pyrazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrN3/c8-6-2-1-5-7(11-6)10-4-3-9-5/h1-4H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLMAHBCUEYQXKS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=NC=CN=C21)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60716675 |
Source


|
| Record name | 6-Bromopyrido[2,3-b]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60716675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.03 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1204298-53-2 |
Source


|
| Record name | 6-Bromopyrido[2,3-b]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60716675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


